Cas no 479-59-4 (Julolidine)

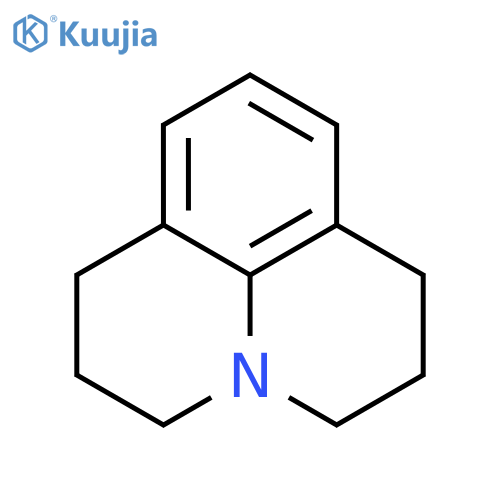

Julolidine structure

商品名:Julolidine

Julolidine 化学的及び物理的性質

名前と識別子

-

- 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline

- 2,3,6,7-Tetrahydro-1H,5H-benzo(i,j)quinolizine

- Julolidine

- 1H,5H-Benzo(ij)quinolizine,2,3,6,7-tetrahydro

- 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]chinolin

- 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

- 2,3,6,7-Tetrahydro-1H,5H-benzo[i,j]quinolizine

- 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine

- 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro-

- 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizine

- 8ERL3KJ6GQ

- DZFWNZJKBJOGFQ-UHFFFAOYSA-N

- 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-

- NSC82354

- Julolidine, 97%

- SC

- J0007

- 2,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine

- DTXSID0060060

- DS-6638

- UNII-8ERL3KJ6GQ

- NCGC00188119-03

- A18806

- EINECS 207-535-0

- MFCD00006917

- InChI=1/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H

- CHEMBL1899731

- 479-59-4

- 1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene

- Q6310392

- NSC 82354

- AKOS005062871

- 1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene

- J-1000

- NS00031746

- EN300-2007996

- NCGC00188119-02

- FT-0627560

- NSC-82354

- CS-0128844

- SCHEMBL60540

- NCGC00188119-01

- 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline #

- SY049266

- D70103

- AC-11756

- DTXCID0040591

- FJ62428

- 207-535-0

-

- MDL: MFCD00006917

- インチ: 1S/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H2

- InChIKey: DZFWNZJKBJOGFQ-UHFFFAOYSA-N

- ほほえんだ: N12C([H])([H])C([H])([H])C([H])([H])C3=C([H])C([H])=C([H])C(C([H])([H])C([H])([H])C1([H])[H])=C23

- BRN: 139925

計算された属性

- せいみつぶんしりょう: 173.12000

- どういたいしつりょう: 173.12

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 3.2

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.0030

- ゆうかいてん: 35.0 to 39.0 deg-C

- ふってん: 280°C(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.5680

- すいようせい: Soluble in toluene. Insoluble in water.

- PSA: 3.24000

- LogP: 2.45040

- かんど: Air Sensitive

- ようかいせい: 未確定

Julolidine セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H341

- 警告文: P201-P202-P280-P308+P313-P405-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 52/53

- セキュリティの説明: S24/25

- TSCA:Yes

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:S24/25

Julolidine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Julolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB133269-5 g |

Julolidine, 98%; . |

479-59-4 | 98% | 5g |

€107.80 | 2023-05-10 | |

| BAI LING WEI Technology Co., Ltd. | 186458-25G |

Julolidine, 98% |

479-59-4 | 98% | 25G |

¥ 2527 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1009829-25g |

Julolidine |

479-59-4 | 98% | 25g |

$370 | 2024-06-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | J0007-25G |

Julolidine |

479-59-4 | >97.0%(GC)(T) | 25g |

¥3190.00 | 2023-09-07 | |

| TRC | J211278-500mg |

Julolidine |

479-59-4 | 500mg |

$81.00 | 2023-05-18 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22976-1g |

Julolidine, 98% |

479-59-4 | 98% | 1g |

¥414.00 | 2023-03-16 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25396-1g |

Julolidine |

479-59-4 | 97% | 1g |

0.00 | 2021-06-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25396-100g |

Julolidine |

479-59-4 | 97% | 100g |

4000.00 | 2021-06-01 | |

| Enamine | EN300-2007996-2.5g |

1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

479-59-4 | 95% | 2.5g |

$35.0 | 2023-09-16 | |

| Enamine | EN300-2007996-10.0g |

1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

479-59-4 | 95% | 10g |

$71.0 | 2023-05-31 |

Julolidine 関連文献

-

1. A general intramolecular Friedel–Crafts approach to functionalized pyrrolo[3,2,1-ij]quinolin-4-onesDadasaheb V. Patil,Marchello A. Cavitt,Paul Grzybowski,Stefan France Chem. Commun. 2012 48 10337

-

2. Index pages

-

Ajit Kumar Mahapatra,Sanchita Mondal,Saikat Kumar Manna,Kalipada Maiti,Rajkishor Maji,Md. Raihan Uddin,Sukhendu Mandal,Deblina Sarkar,Tapan Kumar Mondal,Dilip Kumar Maiti Dalton Trans. 2015 44 6490

-

Kirill Kolmakov,Franziska R. Winter,Maksim V. Sednev,Subhabrata Ghosh,Sergey M. Borisov,Alexey V. Nizovtsev Photochem. Photobiol. Sci. 2020 19 1677

-

5. Dipole moments of derivatives of 4-phenylazo-NN-diethylaniline and of 9-phenylazojulolidine (9-phenylazo-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine)Geoffrey Hallas,Naghi Saadatjou,John D. Hepworth,Douglas A. Ibbitson,Alan M. Jones,Terence P. Keane,Andrew R. Turton J. Chem. Soc. Perkin Trans. 2 1981 1292

479-59-4 (Julolidine) 関連製品

- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)

- 635-46-1(1,2,3,4-Tetrahydroquinoline)

- 50-47-5((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:479-59-4)Julolidine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:479-59-4)Julolidine

清らかである:99%

はかる:100g

価格 ($):363.0